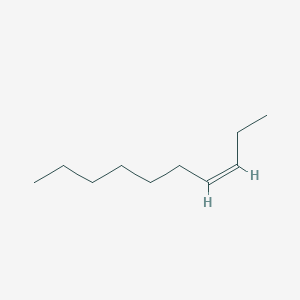

cis-3-Decene

Overview

Description

cis-3-Decene is an organic compound belonging to the class of unsaturated aliphatic hydrocarbons. It is a geometric isomer of decene, characterized by the presence of a double bond between the third and fourth carbon atoms in the cis configuration. The molecular formula of this compound is C10H20, and it has a molecular weight of 140.2658 .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Decene can be synthesized through various methods, including the selective hydrogenation of alkynes and the isomerization of other decene isomers. One common method involves the partial hydrogenation of 3-decyne using a Lindlar catalyst, which selectively produces the cis isomer .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic isomerization of linear alpha-olefins. This process involves the use of specific catalysts that promote the formation of the cis isomer while minimizing the production of trans isomers .

Chemical Reactions Analysis

Types of Reactions: cis-3-Decene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides, alcohols, and aldehydes.

Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a palladium catalyst.

Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine are added across the double bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent.

Major Products Formed:

Oxidation: Epoxides, alcohols, aldehydes.

Reduction: Decane.

Substitution: 3,4-Dichlorodecane or 3,4-Dibromodecane.

Scientific Research Applications

cis-3-Decene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3-Decene involves its interaction with various molecular targets and pathways. In oxidation reactions, for example, the double bond in this compound reacts with oxidizing agents to form epoxides or other oxygenated products. These reactions typically involve the formation of a cyclic intermediate, which then undergoes further transformation to yield the final product .

Comparison with Similar Compounds

trans-3-Decene: The trans isomer of 3-Decene, which has the double bond in the trans configuration.

1-Decene: An isomer with the double bond at the first carbon atom.

2-Decene: An isomer with the double bond at the second carbon atom.

Comparison: cis-3-Decene is unique due to its specific geometric configuration, which influences its reactivity and physical properties. Compared to trans-3-Decene, this compound has a higher boiling point and different reactivity in certain chemical reactions. The position of the double bond in this compound also distinguishes it from other decene isomers, affecting its chemical behavior and applications .

Biological Activity

Cis-3-Decene is an unsaturated hydrocarbon belonging to the class of alkenes, specifically a geometric isomer of decene. Its molecular formula is C10H20, and it possesses a double bond between the third and fourth carbon atoms in the chain. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, potential applications in biology and medicine, and relevant case studies.

This compound's unique geometric configuration affects its physical properties, such as boiling point and reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The following table summarizes its chemical behavior:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4 (potassium permanganate) | Epoxides, alcohols, aldehydes |

| Reduction | H2 with palladium catalyst | Decane |

| Substitution | Cl2 or Br2 in inert solvent | 3,4-Dichlorodecane or 3,4-Dibromodecane |

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The mechanism primarily involves the reactivity of the carbon-carbon double bond:

- Oxidative Reactions : The double bond can react with oxidizing agents to form epoxides or other oxygenated products. This reaction typically involves the formation of a cyclic intermediate that undergoes further transformations.

- Biological Interactions : Research indicates that this compound may interact with enzymes and other biomolecules, influencing metabolic pathways. Its structural similarity to insect juvenile hormones suggests potential effects on insect development through hormonal disruption.

Biological Applications

This compound has garnered interest in several scientific fields due to its potential applications:

- Chemistry : It serves as a model compound for studying alkene reactivity and organic reaction mechanisms.

- Biology : Investigated for its interactions with enzymes and potential roles in metabolic processes.

- Medicine : Explored for therapeutic applications, particularly in drug development targeting specific biological pathways .

Case Studies

Several studies have highlighted the biological implications of this compound:

Research Findings

Recent findings emphasize the need for further investigation into the biological activity of this compound:

- A study published in a peer-reviewed journal highlighted the potential for this compound to act as a precursor in synthesizing biologically active compounds. The research indicated that derivatives of this compound could exhibit significant biological activity, warranting further exploration .

- Another investigation into aliphatic hydrocarbons noted varying degrees of biological activity based on structural configurations. This suggests that this compound's unique geometry may influence its interactions with biological systems .

Properties

IUPAC Name |

(Z)-dec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020800 | |

| Record name | cis-3-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-86-8 | |

| Record name | cis-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.